Cholesterol Butyl Carbonate
Overview
Description
Cholesterol Butyl Carbonate, also known as butyl cholesteryl carbonate or butyl 5-cholesten-3beta-yl carbonate, is a compound with the molecular formula C32H54O3 . It is used in various applications including liquid crystal materials .
Molecular Structure Analysis
Cholesterol, the base molecule of Cholesterol Butyl Carbonate, is a rigid and almost planar molecule with a steroid skeleton of four fused rings, three six-membered and one five-membered . The molecular structure of Cholesterol Butyl Carbonate would include these features, along with the butyl carbonate group.
Chemical Reactions Analysis
Cholesterol and its derivatives, including Cholesterol Butyl Carbonate, can undergo a variety of chemical reactions. These include transesterification reactions, which are particularly relevant for β-keto esters . The exact chemical reactions that Cholesterol Butyl Carbonate can undergo would depend on the specific conditions and reagents present.
Physical And Chemical Properties Analysis
Cholesterol Butyl Carbonate is a white to light yellow powder to crystal . It has a mesomorphic range of 69.0 to 93.0 degrees Celsius and is soluble in hot acetone .
Scientific Research Applications
Crystal Structure and Liquid Crystalline State
The study of the crystal structures of cholesterol derivatives like Cholesteryl Butylcarbonate is crucial in understanding their liquid crystalline phases and potential biological applications. Cholesteryl Butylcarbonate exhibits unique polymorphic forms and liquid crystalline states, which are significant for extrapolating the structures of liquid phases of such compounds (Park, 2007).
Applications in Biosensors
Cholesterol-based compounds, including Cholesterol Butyl Carbonate derivatives, are essential in various fields, including biosensors. Their chemical properties make them suitable for applications in bioimaging, drug delivery, and the synthesis of liquid crystals and gelators. These derivatives are increasingly being used for their anticancer, antimicrobial, and antioxidant properties (Albuquerque et al., 2018).
Influence on Polyurethane Degradation
In biomaterials research, Cholesterol Butyl Carbonate plays a role in the degradation of polyurethanes. Studies on enzymatic degradation of polyurethanes by cholesterol esterase indicate that cholesterol derivatives can affect the surface degradation of these materials. However, it's noted that oxidation, rather than enzymatic hydrolysis, is a more significant factor in polyurethane degradation (Christenson et al., 2006).
Role in Liquid Crystal Formation
Cholesterol Butyl Carbonate is vital in forming liquid crystalline materials. Cholesteryl oleyl carbonate, for example, forms cholesteric liquid crystals with a helical structure, indicating the potential of cholesterol derivatives in creating thermochromic liquid crystals. Such materials are important in optical technologies and display systems (Singh & Sharma, 2013).
Future Directions
Research on cholesterol and its derivatives, including Cholesterol Butyl Carbonate, is ongoing. Future directions may include the development of new drugs, research on weight loss in obese mice, understanding genetic variants in cardiovascular disease, recognizing sex differences in heart disease, assessing the risk of lipid-lowering therapies, and the role of AI in personalized therapies .
properties
IUPAC Name |
butyl [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54O3/c1-7-8-20-34-30(33)35-25-16-18-31(5)24(21-25)12-13-26-28-15-14-27(23(4)11-9-10-22(2)3)32(28,6)19-17-29(26)31/h12,22-23,25-29H,7-11,13-21H2,1-6H3/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGPOYKRNJWODC-PTHRTHQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659873 | |
Record name | Butyl (3beta)-cholest-5-en-3-yl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesterol Butyl Carbonate | |
CAS RN |
41371-14-6 | |
Record name | Butyl (3beta)-cholest-5-en-3-yl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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